molecular formula C31H31N3O2S B2823006 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-34-4

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2823006
CAS No.: 477869-34-4
M. Wt: 509.67
InChI Key: SWVRERWQPLCFFG-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine is a benzhydrylpiperazine derivative featuring a sulfanyl (S-linked) 4-methylphenyl group and a 3-nitro-substituted benzyl moiety. The compound’s structure combines a lipophilic benzhydryl group with electron-withdrawing (nitro) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O2S/c1-24-12-15-28(16-13-24)37-30-17-14-25(22-29(30)34(35)36)23-32-18-20-33(21-19-32)31(26-8-4-2-5-9-26)27-10-6-3-7-11-27/h2-17,22,31H,18-21,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRERWQPLCFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction using 4-nitrobenzyl chloride.

    Substitution with Methylphenylsulfanyl Moiety: The final step involves the substitution of the nitrobenzyl group with the methylphenylsulfanyl moiety using appropriate thiol reagents under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, leading to the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and nitrobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents for substitution reactions include alkyl halides and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have identified derivatives of piperazine compounds as promising candidates for anti-inflammatory agents. Research indicates that certain piperazine derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), which are crucial enzymes in inflammatory pathways. For instance, derivatives synthesized from benzhydrylpiperazine showed significant inhibition of COX-2 (IC50 = 0.25 μM) and 5-LOX (IC50 = 7.87 μM), outperforming established drugs like celecoxib and zileuton .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that specific derivatives inhibited the proliferation of various human cancer cell lines, including A549 (lung cancer), COLO-205 (colon cancer), and MIA-PA-CA-2 (pancreatic cancer). The promising compound exhibited anti-cancer activity comparable to conventional chemotherapeutics while showing reduced toxicity profiles .

Central Nervous System Effects

Piperazine derivatives have been explored for their effects on the central nervous system. Some studies suggest that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, indicating potential applications in treating mood disorders and anxiety .

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

A study focused on synthesizing novel piperazine derivatives by connecting benzhydrylpiperazine with substituted phenyl oxadiazoles revealed that certain compounds exhibited significant anti-inflammatory and analgesic properties while minimizing gastrointestinal toxicity. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationships of benzhydrylpiperazines highlighted how specific substitutions affect biological activity. For example, introducing electron-withdrawing groups at strategic positions on the phenyl rings improved COX-2 inhibition while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its sulfanyl linkage and 3-nitrobenzyl substituent. Key comparisons with analogs include:

Compound Name Substituent Features Key Structural Differences
Target Compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl Sulfanyl linkage, 3-nitro position
1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine 4-chloro-phenyl-sulfonyl Sulfonyl linkage, chloro substituent
1-Benzhydryl-4-((3-nitrophenyl)sulfonyl)piperazine (4a) 3-nitrophenyl-sulfonyl Sulfonyl linkage, 3-nitro position
1-benzhydryl-4-(3-nitrobenzoyl)piperazine 3-nitrobenzoyl Carbonyl linkage (ketone) vs. sulfanyl/sulfonyl
1-Benzhydryl-4-([5-(2-chlorophenyl)-3-isoxazolyl]methyl)piperazine Isoxazole-chlorophenyl group Heterocyclic isoxazole vs. aromatic sulfanyl/nitro

Key Observations :

  • Sulfanyl vs.
  • Nitro Position : The 3-nitro group (meta) in the target compound may create distinct electronic effects compared to 2- or 4-nitro (ortho/para) isomers, altering dipole moments and binding interactions .
Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Compound Melting Point (°C) Solubility Trends (Inferred) Reference
Target Compound Not reported Likely low water solubility due to sulfanyl N/A
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 182–186 Moderate polarity from sulfonyl and nitro
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine Not reported Lower solubility due to hydrophobic ketone
1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7o) 184–188 High polarity from dual nitro groups

Insights :

  • Sulfonyl derivatives (e.g., 7o, 7c) exhibit higher melting points (158–220°C) compared to sulfanyl or acylated analogs, attributed to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Hypotheses for Target Compound :

  • The sulfanyl linkage could reduce metabolic degradation compared to sulfonyl analogs, extending half-life in vivo.

Biological Activity

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine (CAS No. 477869-34-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its complex structure, which includes a piperazine core, a benzhydryl moiety, and a nitrobenzyl group substituted with a methylphenyl sulfide.

  • Molecular Formula : C31H31N3O2S
  • Molecular Weight : 509.66 g/mol
  • Structure : The compound features a piperazine ring linked to a benzhydryl group and a nitrobenzyl moiety with a sulfanyl substituent.

Biological Activity Overview

The biological evaluation of this compound has revealed several promising activities:

Antimicrobial Activity

Research indicates that derivatives of benzhydryl piperazines exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.78 to >25 μg/mL. The synthesized hybrids showed low cytotoxicity with selectivity indices greater than 30, indicating potential for development as anti-TB agents .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound possess anticancer properties. For instance, derivatives tested against breast cancer cell lines MDA-MB-231 and MCF-7 exhibited anti-migratory and anti-invasive activities. These compounds were evaluated using zebrafish xenograft models, revealing potent anti-tumor effects at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure of benzhydryl piperazines influence their biological activity. Key findings include:

  • Piperazine Ring : The disubstituted nitrogen in the piperazine ring plays a significant role in enhancing selectivity and potency against various biological targets.
  • Substituents : The presence of electron-withdrawing groups, such as nitro groups, enhances the lipophilicity and overall activity against target pathogens .

Data Table: Biological Evaluation Summary

CompoundMIC (μg/mL)IC50 (μg/mL)Selectivity IndexActivity Type
1-Benzhydryl-4-{...}0.78 - >25>500>30Antimicrobial
Hybrid 7a1.56>50>30Antimicrobial
Hybrid 7r1.56>50>30Antimicrobial
Isoniazid0.05>25>500Antimicrobial
Rifampicin0.1>25>250Antimicrobial

Case Studies

  • Antituberculosis Evaluation : A series of benzhydryl piperazine derivatives were synthesized and evaluated for their efficacy against Mtb. Compounds with the dinitrobenzene sulfonamide group showed enhanced activity compared to their mono-substituted analogs, establishing them as candidates for further drug development .
  • Cancer Research : In studies involving breast cancer cell lines, compounds derived from benzhydryl piperazines demonstrated significant reductions in cell viability and migration, suggesting potential as therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine?

Methodological Answer: The synthesis involves sequential nucleophilic substitution and sulfonylation reactions. A typical route includes:

  • Step 1: Reaction of benzhydryl-piperazine with 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the benzhydryl and sulfanylbenzyl groups .
  • Step 2: Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product with >95% purity .
  • Key Considerations: Solvent choice (e.g., DCM or acetonitrile) impacts reaction kinetics, while temperature control (~0–25°C) minimizes side reactions .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., benzhydryl protons at δ 5.1–5.3 ppm, nitro group resonance at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 542.2) and fragmentation patterns .
  • X-ray Crystallography: Resolves steric interactions between the benzhydryl and nitrobenzyl groups, critical for understanding conformation-activity relationships .

Q. What solvents and conditions are suitable for solubility and stability studies?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to prevent nitro group reduction or sulfanyl oxidation. Stability in solution varies (e.g., <48 hours in DMSO at 25°C) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s bioactivity and metabolic stability?

Methodological Answer:

  • Bioactivity: The nitro group enhances electron-withdrawing effects, increasing binding affinity to targets like enzymes (e.g., tyrosinase inhibition observed in similar derivatives) .
  • Metabolism: Nitro reduction by hepatic enzymes (e.g., CYP450) generates reactive intermediates, which can be monitored via LC-MS/MS metabolite profiling .
  • Mitigation: Structural analogs with electron-donating groups (e.g., methoxy) show reduced metabolic clearance but lower potency .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (%F) via intravenous vs. oral administration in rodent models. Low %F (<20%) suggests poor absorption or first-pass metabolism .
  • Protein Binding: Use equilibrium dialysis to assess plasma protein binding (>95% binding correlates with reduced free drug concentration) .
  • Prodrug Strategies: Modify the nitro group to a prodrug moiety (e.g., acetylated nitro) to enhance solubility and bypass metabolic inactivation .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D₂/D₃ receptors). Focus on key residues (e.g., Asp110 for hydrogen bonding with the nitro group) .
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the benzhydryl group in lipid bilayers .

Q. What strategies optimize selectivity for neurological vs. peripheral targets?

Methodological Answer:

  • Substituent Tuning: Replace the 4-methylphenylsulfanyl group with bulkier substituents (e.g., 2-naphthyl) to reduce blood-brain barrier (BBB) penetration .
  • Isotopic Labeling: Synthesize ¹⁴C-labeled analogs for tissue distribution studies to quantify CNS vs. peripheral exposure .
  • In Vitro Assays: Compare IC₅₀ values across receptor panels (e.g., sigma-1 vs. muscarinic receptors) .

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